4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Overview
Description
4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound characterized by a fused triazoloquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6,9-trimethylquinoline with thiosemicarbazide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazoloquinoline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, along with the use of environmentally benign catalysts, are also considered to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of protein kinases, leading to the disruption of cell signaling pathways essential for cancer cell proliferation and survival. The compound’s thiol group can also form covalent bonds with cysteine residues in proteins, further modulating their activity.
Comparison with Similar Compounds
- 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline
- 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinazoline
Comparison: While these compounds share a similar triazoloquinoline core, 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with biological targets, making it a valuable scaffold for drug development. In contrast, the quinoxaline and quinazoline derivatives may exhibit different reactivity and biological profiles due to variations in their substituent groups and overall molecular structure.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
4,6,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-4-5-8(2)11-10(7)6-9(3)12-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHCBBQWLVODKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C3=NNC(=S)N3C2=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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